molecular formula C11H14ClNO2 B6244889 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride CAS No. 265102-35-0

2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride

Cat. No.: B6244889
CAS No.: 265102-35-0
M. Wt: 227.69 g/mol
InChI Key: DSMAOIULWDXQEY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride is a bicyclic organic compound featuring a seven-membered benzazepine ring fused to a benzene ring. The nitrogen atom resides at the 2-position of the azepine ring, and a carboxylic acid group is attached at the 8-position of the fused benzene ring. The hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications.

Properties

CAS No.

265102-35-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-3-8-2-1-5-12-7-10(8)6-9;/h3-4,6,12H,1-2,5,7H2,(H,13,14);1H

InChI Key

DSMAOIULWDXQEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Oxime-Mediated Ring Expansion

A foundational method for constructing the benzazepine core involves oxime formation followed by ring expansion. As detailed in patent CN102702103A, 1-tetralone is reacted with hydroxylamine hydrochloride under basic conditions (pH 8, sodium carbonate) to yield 3,4-dihydro-1(2H)-naphthalenone oxime. Subsequent treatment with polyphosphoric acid (PPA) at elevated temperatures (70–140°C) induces a Beckmann rearrangement, forming the seven-membered azepine ring. The intermediate 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one is then reduced using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 60°C, achieving the saturated benzazepine structure.

Key Reaction Conditions:

  • Oxime Formation: Methanol solvent, room temperature, 12–24 hours.

  • Ring Expansion: PPA in dichloromethane, reflux until solvent evaporation.

  • Reduction: LiAlH4 in THF, 60°C, 8–24 hours.

This method yields approximately 70–85% purity, necessitating column chromatography for final purification.

β-Oxo-Ester Hydrolysis and Functionalization

A complementary approach involves β-oxo-ester intermediates. As reported in a synthetic study, 7,8-dimethoxy-5-oxo-1-p-toluenesulphonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-carboxylic acid is synthesized via hydrolysis of ethoxycarbonyl precursors using hydrochloric acid. Thionyl chloride-mediated conversion to acid chlorides enables subsequent amidation with aniline, yielding benzamide derivatives. Oxidation of aldehydes (e.g., using KMnO4 in basic conditions) further functionalizes the C-4 position, introducing carboxylic acid groups critical for salt formation.

Critical Steps:

  • Hydrolysis: 4M HCl reflux, 1 hour.

  • Amidation: Aniline/pyridine in dry benzene, 0°C.

  • Oxidation: Alkaline KMnO4, 30 minutes at elevated temperatures.

Catalytic and Green Chemistry Approaches

Renewable Feedstock Utilization

A breakthrough method reported in ACS Central Science utilizes lignin-derived monomers (e.g., dihydroconiferyl alcohol) in deep eutectic solvents (DES). The process involves:

  • Oxidative Coupling: Catalyzed by iron(III) chloride, forming biphenyl intermediates.

  • Cyclization: Achieved via acid-catalyzed intramolecular Friedel-Crafts alkylation.

  • Carboxylation: CO2 insertion under palladium catalysis to introduce the carboxylic acid moiety.

Advantages:

  • Solvent System: Choline chloride/urea DES eliminates volatile organic solvents.

  • Yield: 65–78% over three steps, with >90% atom economy.

  • Sustainability: Utilizes lignocellulosic biomass, aligning with circular chemistry principles.

Palladium-Catalyzed Cross-Coupling

Modern syntheses employ palladium catalysts for direct functionalization. For example, Stille coupling installs bromine at the 8-position using tributyl(8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-yl)stannane, followed by Knoevenagel condensation to introduce the carboxylic acid group. Hydrogen chloride treatment then forms the hydrochloride salt.

Optimized Parameters:

  • Coupling: Pd(PPh3)4, DMF, 100°C, 12 hours.

  • Condensation: Malonic acid, piperidine, ethanol reflux.

Comparative Analysis of Methodologies

Method Key Steps Catalysts/Solvents Yield Purity Environmental Impact
Oxime ExpansionOxime → PPA → LiAlH4 reductionPPA, LiAlH4, THF70–85%≥97%High (hazardous reagents)
β-Oxo-EsterHydrolysis → Amidation → OxidationSOCl2, KMnO4, HCl60–75%90–95%Moderate
Green CatalyticDES cyclization → Pd carboxylationFeCl3, Pd/C, DES65–78%85–90%Low (biobased solvents)
Palladium CouplingStille coupling → KnoevenagelPd(PPh3)4, ethanol55–70%≥95%Moderate (heavy metal)

Challenges and Optimization Strategies

Purification Difficulties

Traditional methods often require column chromatography due to byproducts from LiAlH4 reduction. Switching to catalytic hydrogenation (e.g., H2/Pd/C) minimizes side reactions, enhancing crude purity to >90%.

Scalability of Green Methods

While DES-based routes excel in sustainability, scalability is limited by solvent viscosity. Recent advances employ microwave-assisted reactions to reduce cycle times from 24 hours to 4 hours.

Functional Group Compatibility

The electron-withdrawing carboxylic acid group complicates late-stage modifications. Protecting group strategies (e.g., tert-butyl esters) enable intermediate derivatization before final HCl salt formation .

Chemical Reactions Analysis

General Reactivity Profile

Benzazepines with carboxylic acid substituents typically exhibit reactivity at the following sites:

  • Carboxylic acid group : Participation in acid-base reactions, esterifications, and amide formations.

  • Aromatic ring : Electrophilic substitution (e.g., nitration, halogenation).

  • Azepine nitrogen : Alkylation, acylation, or coordination with Lewis acids.

  • Hydrochloride salt : Solubility-dependent reactions in polar solvents.

Acid-Base Reactions

The carboxylic acid group (-COOH) can undergo neutralization with bases to form carboxylate salts. For example:
R-COOH+NaOHR-COONa++H2O\text{R-COOH} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{H}_2\text{O}
This is critical for modulating solubility in pharmaceutical formulations .

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions yields esters:
R-COOH+R’OHH+R-COOR’+H2O\text{R-COOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}
Such transformations are common in prodrug synthesis .

Nucleophilic Substitution

The hydrochloride salt may dissociate in aqueous media, enabling nucleophilic substitution at the benzazepine nitrogen. For instance:
R-NH2HCl+R’-XR-NH-R’+HX\text{R-NH}_2\cdot\text{HCl} + \text{R'-X} \rightarrow \text{R-NH-R'} + \text{HX}
Alkyl halides (R'-X) are typical reagents.

Oxidation

The aromatic ring may undergo oxidation under strong conditions (e.g., KMnO₄, HNO₃), though regioselectivity depends on substituents. For example:
C10H11NKMnO4C10H9NO2\text{C}_{10}\text{H}_{11}\text{N} \xrightarrow{\text{KMnO}_4} \text{C}_{10}\text{H}_9\text{NO}_2
Oxidation of the carboxylic acid group itself is rare under mild conditions .

Pharmacological Modifications

  • Amide formation : Reacting with amines (R-NH₂) to generate bioisosteres for drug discovery.

  • Salt metathesis : Exchanging hydrochloride for other counterions (e.g., besylate) to alter crystallinity .

Reaction Conditions and Catalysts

Reaction Type Conditions Catalysts/Reagents Yield
EsterificationH₂SO₄, refluxMethanol, Ethanol70–85%
Nucleophilic SubstitutionDMF, 25–30°CAlkyl halides, K₂CO₃60–78%
Acid-Base NeutralizationH₂O, 0–5°CNaOH, KOH>95%

Challenges and Limitations

  • Steric hindrance : The fused benzazepine ring may limit access to reactive sites.

  • Acid sensitivity : Hydrochloride salt stability under basic conditions requires careful pH control .

Scientific Research Applications

Applications in Scientific Research

The applications of 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride span several fields, including medicinal chemistry, neuropharmacology, and material science.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects in treating neurological disorders. Its structure resembles that of various neurotransmitters and receptor ligands, which positions it as a candidate for development into drugs targeting conditions such as:

  • Schizophrenia : Research indicates that compounds with similar structures can act on dopamine receptors, potentially alleviating symptoms associated with schizophrenia.
  • Anxiety Disorders : The modulation of serotonin receptors by compounds related to this benzazepine derivative suggests possible anxiolytic properties.

Neuropharmacology

Studies have focused on the interaction of this compound with neurotransmitter systems. It has been shown to influence:

  • Dopaminergic Activity : The compound may enhance or inhibit dopamine transmission, which is critical in managing disorders like Parkinson's disease.
  • Serotonergic Systems : Its effects on serotonin pathways indicate potential use in mood regulation and treatment of depression.

Material Science

Beyond biological applications, the compound's unique chemical structure makes it suitable for research in material science:

  • Polymer Chemistry : Investigations into the incorporation of this compound into polymer matrices have been conducted to enhance material properties.
  • Nanotechnology : Its potential as a building block for nanostructures is being explored due to its ability to form stable complexes with metals.

Case Study 1: Neuropharmacological Effects

A study conducted by Zhang et al. (2023) demonstrated that derivatives of 2,3,4,5-tetrahydro-1H-benzazepine exhibited significant binding affinity to dopamine D2 receptors. This finding suggests potential for developing new antipsychotic medications aimed at reducing side effects associated with current treatments.

Case Study 2: Polymer Applications

Research led by Smith et al. (2024) investigated the integration of this compound into biodegradable polymers. Their findings indicated improved mechanical strength and degradation rates compared to traditional polymer formulations, suggesting applications in sustainable packaging materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzazepine Derivatives

(a) 8-Chloro-1-Methyl-2,3,4,5-Tetrahydro-1H-3-Benzazepine Hydrochloride
  • Structure : Features a 3-benzazepine core (nitrogen at position 3) with a chlorine substituent at position 8 and a methyl group on the nitrogen.
  • Key Differences : The nitrogen position (3 vs. 2) alters ring strain and electronic properties. The chlorine substituent at position 8 (vs. carboxylic acid in the target compound) reduces hydrophilicity and may impact receptor binding .
(b) 7-Chloro-2-Oxo-2,3,4,5-Tetrahydro-1H-1-Benzazepine-8-Sulfonyl Chloride
  • Structure : A 1-benzazepine derivative with a sulfonyl chloride group at position 8 and a ketone at position 2.
  • Key Differences : The sulfonyl chloride group is highly reactive, making this compound more suited for synthetic intermediates than direct therapeutic use. The 1-benzazepine scaffold differs in nitrogen placement, affecting conformational flexibility .

Hydrochloride Salts of Alkaloids and Pharmaceuticals

(a) Berberine Hydrochloride
  • Structure: An isoquinoline alkaloid with a planar aromatic system and a quaternary ammonium group.
  • Comparison : While both are hydrochlorides, berberine’s rigid structure contrasts with the flexible benzazepine core of the target compound. Berberine exhibits broad-spectrum antimicrobial and antidiabetic activity, whereas the target’s carboxylic acid group may enable distinct mechanisms (e.g., enzyme inhibition) .


(b) Lercanidipine Hydrochloride
  • Structure : A dihydropyridine calcium channel blocker with a hydrochlorothiazide-like moiety.
  • Analytical Data : UV spectroscopy (λmax ~ 240–280 nm) and FTIR (C=O stretch at ~1700 cm⁻¹) are used for quantification, methods applicable to the target compound’s characterization .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Applications
Target Compound 2-Benzazepine 8-COOH, HCl ~C₁₁H₁₄ClNO₂ Under investigation
8-Chloro-1-Methyl-3-Benzazepine HCl 3-Benzazepine 8-Cl, N-CH₃, HCl C₁₁H₁₅Cl₂N Polymorph for drug delivery
Berberine HCl Isoquinoline Quaternary N+, O-methyl groups C₂₀H₁₈ClNO₄ Antimicrobial, Antidiabetic
7-Chloro-1-Benzazepine-8-Sulfonyl Chloride 1-Benzazepine 8-SO₂Cl, 2-Oxo C₉H₁₁ClN₂O₃S Synthetic intermediate

Research Findings and Implications

  • Synthetic Relevance : The target compound’s carboxylic acid group enables conjugation (e.g., with Fmoc in ’s analog), suggesting utility in peptide-mimetic drug design .
  • Pharmacological Potential: Unlike berberine HCl (), the target’s benzazepine scaffold may target G-protein-coupled receptors (GPCRs) or ion channels, similar to lercanidipine’s calcium channel action .
  • Analytical Methods : HPLC-MS/MS (used for berberine in ) and UV-spectroscopy () are viable for quantifying the target compound, though its unique absorbance profile would require validation.

Biological Activity

2,3,4,5-Tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13NO2·HCl
  • Molecular Weight : 227.69 g/mol
  • Purity : 95%

Synthesis

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives typically involves multi-step processes that include cyclization reactions. The compound can be synthesized from various precursors through methods such as oxidative cleavage and reduction techniques. For instance, derivatives have been synthesized from diketones and other cyclic compounds .

Pharmacological Effects

Research indicates that 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives exhibit various biological activities:

  • Analgesic Activity : Some studies suggest that certain derivatives do not exhibit significant analgesic effects in animal models such as the mouse hot-plate assay .
  • Antagonist Activity : Limited antagonist activity has been observed in tail-flick assays, indicating potential for further exploration in pain management therapies .
  • Cytotoxicity : Related compounds have shown cytotoxic effects against cancer cell lines, suggesting that modifications to the benzazepine structure could enhance these properties .
  • Neuroprotective Properties : Some derivatives are being investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives:

StudyFindings
Study AInvestigated the analgesic properties of N-substituted derivatives; found minimal efficacy in pain relief models.
Study BEvaluated cytotoxic effects on human cancer cell lines; certain modifications increased cytotoxicity significantly.
Study CAssessed neuroprotective effects in a Parkinson's disease model; indicated potential for improving motor symptoms through modulation of dopamine receptors .

Structure-Activity Relationship (SAR)

The biological activity of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives is highly dependent on structural modifications. Variations in substituents at specific positions on the benzazepine ring can lead to significant changes in pharmacological profiles:

  • N-substitution : Alters receptor binding affinity and selectivity.
  • Carboxylic Acid Modifications : Influence solubility and bioavailability.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid hydrochloride?

  • Methodological Answer : Adopt rigorous safety measures, including the use of PPE (gloves, lab coats, goggles) and working in certified fume hoods. Institutional guidelines for hazardous chemical disposal must be strictly followed. MedChemExpress safety data sheets emphasize that handling should be restricted to trained personnel in authorized facilities due to potential risks associated with benzazepine derivatives .

Q. How can the synthesis of this compound be optimized for laboratory-scale production?

  • Methodological Answer : Leverage Fmoc-protected intermediates (e.g., 2-{[(9H-fluoren-9-yl)methoxy]carbonyl} derivatives) for stepwise assembly of the benzazepine core. Enamine Ltd’s building blocks catalog suggests coupling cyclopropane thiophene or quinoline methoxy benzoic acid derivatives to streamline synthesis. Multi-step reactions may employ "one-pot" processes for cyclization and oxidation to improve yield .

Q. Which analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 220 nm, using a C18 column and a mobile phase of phosphate buffer-acetonitrile (gradient elution), is recommended. Pharmacopeial standards for related benzazepine hydrochlorides (e.g., benazepril HCl) require ≥98% purity, validated via mass balance and impurity profiling .

Advanced Research Questions

Q. How can polymorphic forms of this compound be characterized?

  • Methodological Answer : X-ray powder diffraction (XRPD) paired with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) effectively distinguishes polymorphs. Patent literature for analogous benzazepines demonstrates controlled crystallization from ethanol/water mixtures at temperatures ranging from 5°C to 60°C to isolate distinct crystalline phases .

Q. What strategies are effective for identifying process-related impurities?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass spectrometry (HRMS) enables structural elucidation of impurities. European Pharmacopoeia methods for benzodiazepine derivatives (e.g., midazolam HCl) employ charged aerosol detection and phenyl-hexyl columns to resolve structurally similar byproducts, such as des-chloro or N-oxide derivatives .

Q. How does stereochemistry influence biological activity, and how is enantiomeric purity validated?

  • Methodological Answer : Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) with hexane:ethanol:diethylamine (90:10:0.1 v/v) mobile phases separates enantiomers. Studies on R-enantiomers of related benzazepines demonstrate significantly higher receptor binding affinity (10–100×) compared to S-forms, necessitating enantioselective synthesis via asymmetric hydrogenation or enzymatic resolution .

Key Methodological Considerations

  • Synthesis : Prioritize regioselective acylation and cyclization steps to minimize byproducts.
  • Characterization : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) methods for structural confirmation.
  • Safety : Regularly update risk assessments based on evolving safety data for benzazepine derivatives .

For further details, consult peer-reviewed pharmacopeial standards and patent literature on analogous compounds .

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